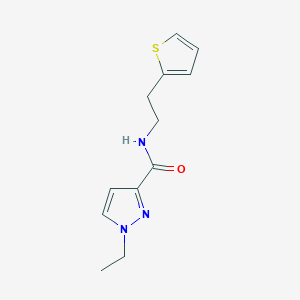
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide, also known as ETEC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications as a research tool. ETEC is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide' involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent to form the intermediate amide. The amide is then treated with a dehydrating agent to form the final compound.
Starting Materials
1-ethyl-1H-pyrazole-3-carboxylic acid, 2-(thiophen-2-yl)ethylamine, Coupling agent, Dehydrating agent
Reaction
Step 1: 1-ethyl-1H-pyrazole-3-carboxylic acid is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(thiophen-2-yl)ethylamine and a coupling agent in a suitable solvent is added dropwise to the above solution with stirring at 0-5°C., Step 3: The reaction mixture is stirred at room temperature for several hours until completion., Step 4: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the intermediate amide., Step 5: The intermediate amide is dissolved in a suitable solvent and treated with a dehydrating agent at room temperature., Step 6: The reaction mixture is stirred at room temperature for several hours until completion., Step 7: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the final compound.
Mechanism Of Action
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide selectively inhibits the activity of CDK5 by binding to its regulatory subunit, p35. CDK5 is a protein kinase that is involved in various cellular processes, including neuronal development, synaptic plasticity, and cell cycle regulation. Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide binds to the p35 subunit of CDK5, preventing its cleavage into p25, which is a hyperactive form of CDK5. This results in the inhibition of CDK5 activity, leading to the prevention of neuronal cell death and the inhibition of cancer cell growth.
Biochemical And Physiological Effects
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of CDK5 activity, the prevention of neuronal cell death, and the inhibition of cancer cell growth. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, suggesting its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its selective inhibition of CDK5 activity, its potential anticancer activity, and its ability to improve cognitive function. However, there are some limitations to its use in lab experiments. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has low solubility in water, which can limit its bioavailability and make it difficult to administer. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has not been extensively studied in humans, and its safety and toxicity profile are not well understood.
Future Directions
There are several future directions for research on 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide. One potential area of research is the development of novel drugs targeting CDK5 using 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide as a scaffold. Another area of research is the investigation of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide's potential use in the treatment of neurodegenerative diseases, cancer, and inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to understand the safety and toxicity profile of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide in humans.
Scientific Research Applications
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been used extensively as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in neuronal development and function. CDK5 dysregulation has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has also been shown to have potential anticancer activity by inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has been used as a scaffold for the development of novel drugs targeting CDK5.
properties
IUPAC Name |
1-ethyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-15-8-6-11(14-15)12(16)13-7-5-10-4-3-9-17-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPPCLKKHMTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

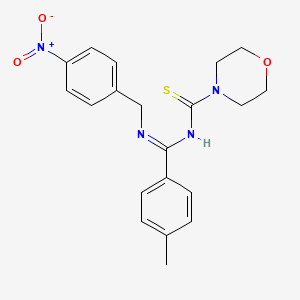
![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)
![(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2838635.png)
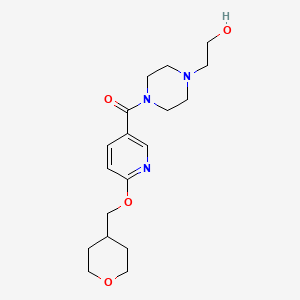
![N-(4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2838639.png)
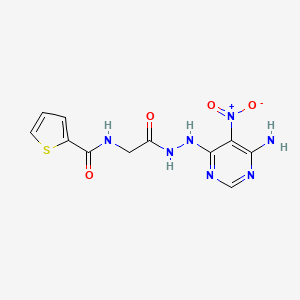
![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)
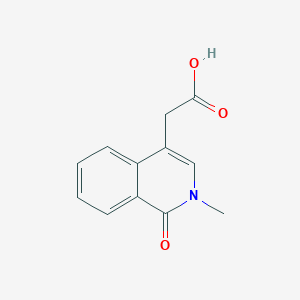
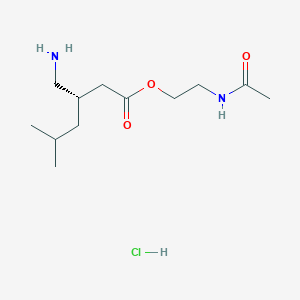
![[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2838645.png)
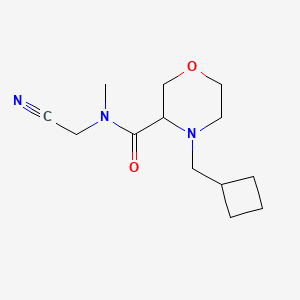
![3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2838650.png)
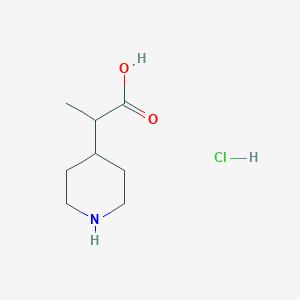
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)